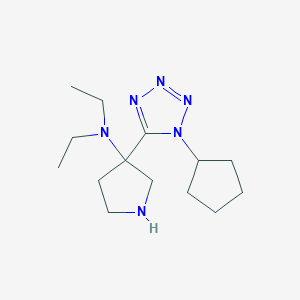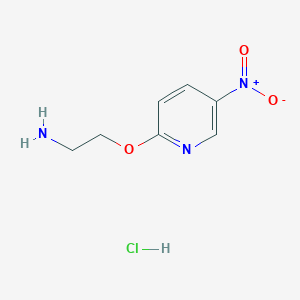![molecular formula C7H7ClN2O2S B8061959 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B8061959.png)
2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride is a chemical compound belonging to the class of imidazo[2,1-b]thiazole derivatives These compounds are characterized by their fused-ring structure, which includes an imidazole ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride typically involves the following steps:
Formation of Imidazo[2,1-b]thiazole Core: : The core structure is usually synthesized through a cyclization reaction involving thiazole and imidazole precursors.
Functionalization: : The imidazo[2,1-b]thiazole core is then functionalized to introduce the acetic acid moiety.
Hydrochloride Formation: : The final step involves converting the carboxylic acid group to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and ensure consistency.
化学反応の分析
Types of Reactions: 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can be used to replace certain atoms or groups within the molecule with others.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antitumor properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
類似化合物との比較
2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: : Other imidazo[2,1-b]thiazole derivatives, thiazole derivatives, and acetic acid derivatives.
Uniqueness: : The specific arrangement of the imidazole and thiazole rings, along with the acetic acid moiety, distinguishes this compound from others in its class.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S.ClH/c10-6(11)3-5-4-9-1-2-12-7(9)8-5;/h1-2,4H,3H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPSVWGIDWIHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-3-yl]methoxy]acetic acid](/img/structure/B8061885.png)
![4-[[(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methoxy]benzoic acid](/img/structure/B8061895.png)
![1-(2-methoxyethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B8061899.png)
![N-[3-(2-methoxyethyl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B8061903.png)


![(3aS,5S,6R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8061914.png)

![1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8061923.png)
![1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8061933.png)
![methyl (3S)-2-(2-chloroacetyl)-1-(4-ethoxy-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B8061937.png)
![ethyl 2-(2-chloroacetyl)-4-(3-methoxy-4-propan-2-yloxyphenyl)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8061943.png)
![1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8061958.png)
![9-(Aminomethyl)-4-hydroxy-6-methyl-7,8-dihydro-6h-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride](/img/structure/B8061970.png)
